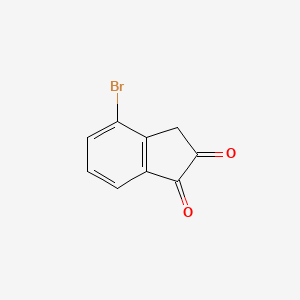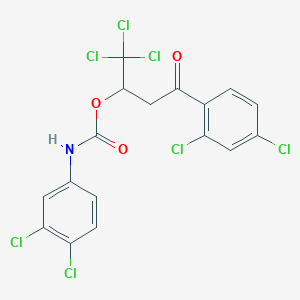
2-Boc-4-cyclopropylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Boc-4-cyclopropylisoindoline is a chemical compound that belongs to the isoindoline family Isoindolines are heterocyclic compounds characterized by a fused benzopyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4-cyclopropylisoindoline typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines . The resulting N-benzyl-1,3-dihydroisoindole undergoes selective cleavage of the exocyclic N–CH2Ar bond under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Boc-4-cyclopropylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoindolinone derivatives, while reduction reactions can produce fully reduced isoindoline compounds.
Aplicaciones Científicas De Investigación
2-Boc-4-cyclopropylisoindoline has several applications in scientific research, including:
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Boc-4-cyclopropylisoindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, the Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the compound to participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and reactivity.
Isoindolinone: An oxidized form of isoindoline, commonly used in pharmaceutical synthesis.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.
Uniqueness
2-Boc-4-cyclopropylisoindoline is unique due to its structural complexity and the presence of the Boc-protected amino group. This protection allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
tert-butyl 4-cyclopropyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-9-12-5-4-6-13(11-7-8-11)14(12)10-17/h4-6,11H,7-10H2,1-3H3 |
Clave InChI |
JJINIXQTMCLQJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)




![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)



![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)
